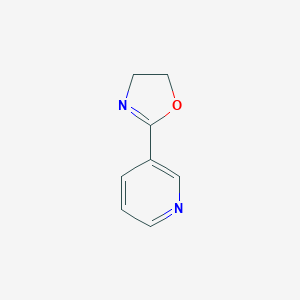

2-(Pyridin-3-yl)-4,5-dihydrooxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVASBRDDSBRETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355224 | |

| Record name | Pyridine, 3-(4,5-dihydro-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40055-37-6 | |

| Record name | Pyridine, 3-(4,5-dihydro-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)-4,5-dihydrooxazole: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 2-(Pyridin-3-yl)-4,5-dihydrooxazole. This molecule, featuring a pyridine ring fused to a dihydrooxazole ring, represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a detailed experimental protocol for its synthesis and characterization, and explores its potential as an antimicrobial and antifungal agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating pyridine and oxazoline rings have garnered considerable attention due to their diverse pharmacological activities. This compound is one such compound, holding potential as a versatile building block for the synthesis of more complex molecules and as a lead compound in its own right. Its unique structural features are anticipated to confer specific chemical reactivity and biological activity.[1] The dihydrooxazole ring system, in particular, is recognized as a promising scaffold in drug discovery, with derivatives exhibiting antibacterial, antifungal, and antitumor properties.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 40055-37-6 | [1] |

| Appearance | Solid | - |

| Melting Point | 71 °C | - |

| Boiling Point | 260 °C at 760 mmHg | - |

| LogP | 0.294 | [2] |

| IUPAC Name | 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridine | - |

| Synonyms | 2-(3-Pyridyl)-2-oxazoline, 3-(2-Oxazolin-2-yl)pyridine | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of readily available precursors. A common and effective method involves the reaction of 3-cyanopyridine with 2-aminoethanol.[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the reaction of 3-cyanopyridine and 2-aminoethanol in the presence of a catalyst.

Materials:

-

3-Cyanopyridine

-

2-Aminoethanol (Ethanolamine)

-

Cadmium acetate dihydrate (or another suitable Lewis acid catalyst)

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyanopyridine (1.0 eq), 2-aminoethanol (1.2 eq), and a catalytic amount of cadmium acetate dihydrate (e.g., 0.1 eq).

-

Solvent Addition: Add a suitable volume of toluene to the flask to create a stirrable suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any unreacted 2-aminoethanol. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

References

2-(Pyridin-3-yl)-4,5-dihydrooxazole CAS number and molecular structure

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Pyridin-3-yl)-4,5-dihydrooxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details the compound's chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role as a structural scaffold for developing new therapeutic agents.

Compound Identification and Molecular Structure

This compound is a heterocyclic molecule featuring a pyridine ring linked to a 4,5-dihydrooxazole (oxazoline) ring. This unique combination of two biologically significant pharmacophores makes it a valuable building block in synthetic and medicinal chemistry.[1]

-

IUPAC Name: 2-pyridin-3-yl-4,5-dihydro-1,3-oxazole[1]

The molecular structure consists of a pyridine ring attached at its 3-position to the 2-position of the oxazoline ring.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Melting Point | 71°C | [3] |

| Boiling Point | 260°C | [3] |

| Canonical SMILES | C1COC(=N1)C2=CN=CC=C2 | [1] |

| InChI Key | FVASBRDDSBRETH-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Other Identifiers | |

| Synonyms | 3-(4,5-Dihydrooxazol-2-yl)pyridine[1], 3-(2-Oxazolin-2-yl)pyridine[1] |

| InChI | InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, the synthetic route can be inferred from its common precursors. The primary method involves the cyclization of a nicotinamide derivative with a suitable amino alcohol.

General Synthesis Protocol: A common pathway for synthesizing 2-substituted oxazolines is the reaction between a nitrile and an amino alcohol. For this compound, this typically involves the reaction of 3-Cyanopyridine with 2-Aminoethanol .

Caption: General synthetic workflow for this compound.

Other potential precursors mentioned for related syntheses include Nicotinamide and 3-Bromopyridine.[3] The specific reaction conditions, such as catalyst, solvent, and temperature, would require optimization for maximizing yield and purity.

Chemical Reactivity and Potential Transformations

The compound's structure, containing both a pyridine ring and a dihydrooxazole ring, allows for a variety of chemical transformations, making it a versatile intermediate.[1]

Key Reactions Include:

-

Oxidation: The dihydrooxazole ring can be oxidized to form the corresponding oxazole derivative using common oxidizing agents like potassium permanganate.

-

Reduction: The pyridine ring can be reduced under specific conditions, for example, using sodium borohydride or lithium aluminum hydride.

-

Substitution: The pyridine ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.[1]

References

The Rising Potential of Pyridinyloxazoline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant driving force in medicinal chemistry. Among the vast landscape of heterocyclic compounds, pyridinyloxazoline derivatives are emerging as a promising scaffold for the development of new drugs. This technical guide provides an in-depth overview of the potential biological activities of these compounds, drawing on evidence from structurally related pyridine and pyrazoline derivatives. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action to aid researchers in this burgeoning field.

Core Biological Activities and Rationale

While direct and extensive research on the biological activities of a wide range of pyridinyloxazoline derivatives is still maturing, the well-established pharmacological profiles of structurally similar compounds, particularly pyridine and pyrazoline derivatives, provide a strong rationale for their investigation. The primary areas of interest include anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Potential

The pyridine ring is a core component of numerous approved anticancer drugs. Research into pyridine and pyrazoline derivatives has revealed significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.

Antimicrobial Activity

The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine and pyrazoline scaffolds have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Pyrazoline derivatives, in particular, have been extensively studied for their anti-inflammatory effects. These are often attributed to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Quantitative Biological Data of Structurally Related Compounds

To provide a comparative baseline for future studies on pyridinyloxazoline derivatives, the following tables summarize the reported biological activities of structurally analogous pyridine and pyrazoline compounds.

Anticancer Activity Data

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline | Benzo[b]thiophen-2-yl-pyrazol-1-yl]-methanone (b17) | HepG-2 (Liver) | 3.57 | [1] |

| Pyrazoline | 1-acetyl-3,5-diphenyl-pyrazoline derivative | PC-3 (Prostate) | < 3 | [2] |

| Pyrazoline | 1-acetyl-3,5-diphenyl-pyrazoline derivative | MCF-7 (Breast) | < 3 | [2] |

| Pyrazoline | 1-acetyl-3,5-diphenyl-pyrazoline derivative | H460 (Lung) | < 3 | [2] |

| Pyrazoline | 1-acetyl-3,5-diphenyl-pyrazoline derivative | Colo205 (Colon) | 4 | [2] |

| Pyrazolo[1,5-a]pyrimidine | Compound 29 | MCF7 (Breast) | 17.12 | [3] |

| Pyrazolo[1,5-a]pyrimidine | Compound 29 | HepG2 (Liver) | 10.05 | [3] |

| Pyrazolo[1,5-a]pyrimidine | Compound 29 | A549 (Lung) | 29.95 | [3] |

| Pyrazolo[1,5-a]pyrimidine | Compound 29 | Caco2 (Colon) | 25.24 | [3] |

| Quinazoline | Compound 39 | H1975 (Lung) | 1.96 | [4] |

| Quinazoline | Compound 39 | PC-3 (Prostate) | 3.46 | [4] |

| Quinazoline | Compound 39 | MCF-7 (Breast) | 2.89 | [4] |

| Quinazoline | Compound 14 | MCF-7 (Breast) | 0.350 | [4] |

| Quinazoline | Compound 14 | MDA-MB-231 (Breast) | 0.447 | [4] |

Antimicrobial Activity Data

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(pyridin-3-yl)-2-oxazolidinone | Compound 21d | S. pneumoniae (ATCC 49619) | 0.5 (MBIC) | [5] |

| 3-(pyridin-3-yl)-2-oxazolidinone | Compound 9g | S. aureus | 32-64 | [5] |

| Pyrimidine | Compound 5c | MRSA | 521 (µM) | [6] |

| Pyrazoline | Compound 9 | S. aureus (MDR) | 4 | [7] |

| Pyrazoline | Compound 9 | S. epidermidis (MDR) | 4 | [7] |

| Pyrazoline | Compound 9 | E. faecalis (MDR) | 4 | [7] |

| Pyrazoline | Compound 5 | S. aureus | 64-128 | [7] |

| Pyrazoline | Compound 5 | S. epidermidis | 64-128 | [7] |

Anti-inflammatory Activity Data

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| Pyrazoline | Compound 2g | Lipoxygenase Inhibition | 80 | [8] |

| Pyrazolo[1,5-a]quinazoline | Compound 13i | LPS-induced NF-κB inhibition | < 50 | [9] |

| Pyrazolo[1,5-a]quinazoline | Compound 16 | LPS-induced NF-κB inhibition | < 50 | [9] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of pyridinyloxazoline derivatives, adapted from established protocols for related heterocyclic compounds.

General Synthesis of Pyridinyloxazoline Derivatives

A common route for the synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazoles involves the cyclization of a pyridine-derived amide with an amino alcohol.

Step 1: Amide Formation A pyridine carboxylic acid is reacted with an amino alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane or DMF) at room temperature. The reaction is typically stirred for 12-24 hours.

Step 2: Cyclization The resulting amide-alcohol intermediate is then cyclized to form the oxazoline ring. This is often achieved by treatment with a dehydrating agent like thionyl chloride (SOCl₂) or Burgess reagent in a suitable solvent (e.g., toluene or THF) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Purification The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure pyridinyloxazoline derivative.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The pyridinyloxazoline derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antibacterial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The pyridinyloxazoline derivatives are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Mechanisms of Action and Signaling Pathways

Based on the mechanisms elucidated for structurally related compounds, pyridinyloxazoline derivatives are hypothesized to exert their biological effects through several key signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including pyridine and pyrazoline derivatives, induce apoptosis in cancer cells. A plausible pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This can be initiated by cellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of a novel pyridinyloxazoline derivative, a structured experimental workflow is essential.

Conclusion and Future Directions

Pyridinyloxazoline derivatives represent a promising, yet underexplored, class of heterocyclic compounds with significant potential in drug discovery. The established anticancer, antimicrobial, and anti-inflammatory activities of structurally related pyridine and pyrazoline derivatives provide a solid foundation for the continued investigation of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of studies aimed at unlocking the full therapeutic potential of pyridinyloxazoline derivatives. Future research should focus on synthesizing and screening a diverse library of these compounds to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(Pyridin-3-yl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from its close structural isomer, 2-(Pyridin-2-yl)-4,5-dihydrooxazole. This approach offers a robust framework for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the known spectral characteristics of the pyridine and dihydrooxazole ring systems and are compared with experimental data for the 2-pyridyl isomer where available.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2' (Py) | 8.90 - 9.10 | s (or d) | ~2.0 | Deshielded due to proximity to two nitrogen atoms. |

| H-6' (Py) | 8.60 - 8.80 | d | ~4.5 | Ortho to the pyridine nitrogen. |

| H-4' (Py) | 8.00 - 8.20 | dt | ~8.0, 2.0 | Ortho to the oxazoline substituent. |

| H-5' (Py) | 7.30 - 7.50 | dd | ~8.0, 4.5 | Shielded relative to other pyridine protons. |

| O-CH₂ (Ox) | 4.40 - 4.60 | t | ~9.0 | Methylene group adjacent to the oxygen atom. |

| N-CH₂ (Ox) | 4.00 - 4.20 | t | ~9.0 | Methylene group adjacent to the nitrogen atom. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (Oxazoline) | 162.0 - 165.0 | Imine carbon of the dihydrooxazole ring. |

| C-2' (Py) | 148.0 - 152.0 | Carbon adjacent to nitrogen in the pyridine ring. |

| C-6' (Py) | 147.0 - 150.0 | Carbon adjacent to nitrogen in the pyridine ring. |

| C-4' (Py) | 134.0 - 137.0 | Para position relative to the nitrogen in the pyridine ring. |

| C-3' (Py) | 125.0 - 128.0 | Carbon attached to the dihydrooxazole ring. |

| C-5' (Py) | 123.0 - 125.0 | Meta position relative to the nitrogen in the pyridine ring. |

| O-CH₂ (Oxazoline) | 67.0 - 70.0 | Methylene carbon adjacent to oxygen. |

| N-CH₂ (Oxazoline) | 54.0 - 57.0 | Methylene carbon adjacent to nitrogen. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=N (Pyridine ring stretch) | 1580 - 1610 | Medium-Strong | Characteristic of the pyridine ring. |

| C=N (Oxazoline imine stretch) | 1640 - 1680 | Strong | Key indicator of the dihydrooxazole ring. |

| C-O (Oxazoline ether stretch) | 1220 - 1270 | Strong | Characteristic of the ether linkage in the ring. |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Associated with the pyridine ring. |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | From the methylene groups of the dihydrooxazole ring. |

Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 148.16 | Molecular ion peak. |

| [M - C₂H₄]⁺ | 120.12 | Loss of ethylene from the dihydrooxazole ring. |

| [Py-C≡N]⁺ | 104.11 | Fragmentation of the dihydrooxazole ring to a nitrile. |

| [C₅H₄N]⁺ | 78.09 | Pyridyl cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place a drop between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

EI-MS: Introduce the sample (either as a solid via a direct insertion probe or as a gas from a GC) into the EI source. Acquire the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Overall workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Detailed workflow for Mass Spectrometry analysis.

The Pivotal Role of Pyridinyloxazolines as Chiral Ligands in Asymmetric Catalysis: An In-depth Technical Guide

Abstract

Pyridinyloxazoline (PyOx) ligands have emerged as a privileged class of chiral auxiliaries in the field of asymmetric catalysis. Their unique electronic and steric properties, arising from the fusion of a pyridine and a chiral oxazoline ring, have enabled remarkable levels of stereocontrol in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and application of PyOx ligands in key asymmetric catalytic reactions, including Diels-Alder cycloadditions, Mizoroki-Heck reactions, and Michael additions. Detailed experimental protocols for the synthesis of representative ligands and their use in catalysis are presented, alongside tabulated quantitative data to facilitate comparison of their efficacy. Furthermore, this guide utilizes graphical representations to elucidate key synthetic pathways and catalytic cycles, offering a deeper understanding of the structure-activity relationships that govern these powerful catalytic systems.

Introduction

The relentless pursuit of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has fueled the development of increasingly sophisticated methods for asymmetric catalysis. Chiral ligands, capable of imprinting their stereochemical information onto a prochiral substrate via coordination to a metal center, are at the heart of this endeavor. Among the vast arsenal of chiral ligands, pyridinyloxazolines (PyOx) and their C2-symmetric counterparts, pyridinyl-bis(oxazolines) (PyBox), have garnered significant attention.[1][2]

First introduced in the late 1980s, these ligands feature a modular design that allows for facile tuning of their steric and electronic properties. The pyridine nitrogen and the oxazoline nitrogen act as a bidentate or tridentate chelating system, creating a well-defined chiral pocket around the metal center. This rigid coordination geometry is instrumental in dictating the facial selectivity of substrate approach, thereby leading to high levels of enantioselectivity.[3] This guide will delve into the practical aspects of utilizing these versatile ligands, providing researchers with the necessary information to harness their full potential in asymmetric synthesis.

Synthesis of Pyridinyloxazoline Ligands

The modular nature of PyOx and PyBox ligands allows for their synthesis from readily available starting materials. The general strategy involves the condensation of a pyridine derivative bearing one or two carboxylic acid or nitrile functionalities with a chiral amino alcohol.

General Synthesis of Pyridinyloxazoline (PyOx) Ligands

A common route to monofunctional PyOx ligands starts from 2-cyanopyridine or picolinic acid and a chiral β-amino alcohol. The following diagram illustrates a typical synthetic workflow.

Caption: General synthetic scheme for Pyridinyloxazoline (PyOx) ligands.

General Synthesis of Pyridinyl-bis(oxazoline) (PyBox) Ligands

The C2-symmetric PyBox ligands are typically synthesized from 2,6-pyridinedicarbonitrile or 2,6-pyridinedicarboxylic acid and two equivalents of a chiral amino alcohol.

Caption: General synthetic route to Pyridinyl-bis(oxazoline) (PyBox) ligands.

Experimental Protocols

This protocol is adapted from a literature procedure.[1]

Materials:

-

(S)-2-Amino-4-phenylbutan-1-ol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Toluene, anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene, and zinc trifluoromethanesulfonate (0.05 equiv).

-

Stir the mixture at room temperature for 5 minutes.

-

Add a solution of (S)-2-amino-4-phenylbutan-1-ol (2.0 equiv) in toluene.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired PyBox ligand.

Coordination Chemistry and Metal Complex Formation

PyOx and PyBox ligands form stable complexes with a variety of transition metals, including copper, palladium, nickel, and rhodium. The coordination typically occurs through the pyridine nitrogen and the imine nitrogen of the oxazoline ring.

Caption: Formation of a Pyridinyloxazoline-metal complex.

Experimental Protocol for Metal Complex Preparation

This is a general procedure for the in-situ formation of a catalytically active species.

Materials:

-

Pyridinyloxazoline ligand

-

Palladium(II) acetate (Pd(OAc)₂)

-

Anhydrous, degassed solvent (e.g., toluene, THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridinyloxazoline ligand (typically 1.1-1.2 equivalents relative to the metal).

-

Add the palladium(II) acetate (1.0 equivalent).

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the mixture at room temperature for 30-60 minutes, or until a homogeneous solution is formed. The resulting solution contains the active catalyst and can be used directly in the catalytic reaction.

Applications in Asymmetric Catalysis

Pyridinyloxazoline ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. This section will focus on three key transformations: the Diels-Alder reaction, the Mizoroki-Heck reaction, and the Michael addition.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. PyOx-metal complexes, particularly those of copper(II), have been successfully employed as Lewis acid catalysts to promote highly enantioselective [4+2] cycloadditions.

The proposed catalytic cycle involves the coordination of the dienophile to the chiral Lewis acid, which lowers its LUMO energy and shields one of its faces, directing the diene to attack from the less sterically hindered side.

Caption: Simplified catalytic cycle for a PyOx-Cu(II) catalyzed Diels-Alder reaction.

Materials:

-

Dienophile (e.g., N-acryloyl-2-oxazolidinone)

-

Diene (e.g., cyclopentadiene)

-

Pyridinyloxazoline ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the pyridinyloxazoline ligand (0.11 equiv) and Cu(OTf)₂ (0.10 equiv) in the anhydrous solvent.

-

Stir the mixture at room temperature for 1 hour to form the catalyst.

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Add the dienophile (1.0 equiv) and stir for 15 minutes.

-

Add the diene (3.0 equiv) dropwise.

-

Stir the reaction at the specified temperature until complete consumption of the dienophile (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify the product by flash chromatography.

| Entry | Ligand | Metal | Dienophile | Diene | Yield (%) | ee (%) |

| 1 | (S)-iPr-PyOx | Cu(OTf)₂ | N-acryloyl-2-oxazolidinone | Cyclopentadiene | 95 | 98 |

| 2 | (S)-Ph-PyOx | Cu(OTf)₂ | N-crotonoyl-2-oxazolidinone | Cyclopentadiene | 92 | 96 |

| 3 | (R)-tBu-PyBox | Cu(OTf)₂ | N-acryloyl-2-oxazolidinone | 1,3-Butadiene | 88 | 94 |

Data are representative and compiled from various literature sources.

Asymmetric Mizoroki-Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of C-C bond formation. The use of chiral PyOx ligands has enabled highly enantioselective variants of this reaction, particularly in the context of intramolecular cyclizations and the creation of quaternary stereocenters.

The catalytic cycle generally proceeds through oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. The chiral ligand influences the stereochemistry of the olefin insertion step.

Materials:

-

Aryl or vinyl halide substrate with a tethered alkene

-

Pyridinyloxazoline ligand

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Base (e.g., Ag₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., toluene, DMF)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium source (0.05 equiv), the PyOx ligand (0.06 equiv), and the base (2.0 equiv) in a reaction vessel.

-

Add the anhydrous solvent, followed by the substrate (1.0 equiv).

-

Seal the vessel and heat the reaction to the desired temperature.

-

Monitor the reaction progress by GC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

| Entry | Ligand | Palladium Source | Substrate | Base | Yield (%) | ee (%) |

| 1 | (S)-tBu-PyOx | Pd(OAc)₂ | 2-Iodo-N-allyl aniline | Ag₂CO₃ | 85 | 92 |

| 2 | (R)-iPr-PyOx | Pd₂(dba)₃ | Vinyl triflate | Et₃N | 78 | 88 |

| 3 | (S)-Ph-PyBox | Pd(OAc)₂ | Aryl bromide | K₂CO₃ | 90 | 95 |

Data are representative and compiled from various literature sources.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral PyOx and PyBox complexes of various metals, including nickel and copper, have been shown to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds.

The catalyst activates the Michael acceptor by coordination, and the chiral environment around the metal center directs the nucleophilic attack to one of the prochiral faces of the double bond.

Materials:

-

Michael acceptor (e.g., chalcone)

-

Michael donor (e.g., diethyl malonate)

-

Pyridinyl-bis(oxazoline) (PyBox) ligand

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Base (e.g., DBU)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Under an inert atmosphere, dissolve the PyBox ligand (0.1 equiv) and Ni(acac)₂ (0.1 equiv) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv).

-

Add the base (0.1 equiv) and stir the reaction at the specified temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by flash chromatography.

| Entry | Ligand | Metal | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |

| 1 | (R,R)-iPr-PyBox | Ni(acac)₂ | Chalcone | Diethyl malonate | 92 | 95 |

| 2 | (S,S)-Ph-PyBox | Cu(OTf)₂ | 2-Cyclohexen-1-one | Dibenzyl malonate | 88 | 90 |

| 3 | (R,R)-tBu-PyBox | Ni(OAc)₂ | Nitro-styrene | Dimethyl malonate | 95 | 98 |

Data are representative and compiled from various literature sources.

Conclusion

Pyridinyloxazoline and pyridinyl-bis(oxazoline) ligands have firmly established themselves as powerful tools in the realm of asymmetric catalysis. Their modular synthesis, strong chelating ability, and the well-defined chiral environment they create around a metal center have led to their successful application in a wide range of enantioselective transformations. This technical guide has provided an in-depth overview of their synthesis and application in key C-C bond-forming reactions, complete with detailed experimental protocols and comparative data. It is anticipated that the continued exploration of new PyOx and PyBox architectures and their application in novel catalytic reactions will further expand the horizons of asymmetric synthesis, enabling the efficient construction of complex chiral molecules for the advancement of science and medicine.

References

- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chiral Metal Complexes of Pyridine-2,6-bis(oxazolino) and Their Applications in Catalytic Asymmetric Reactions [manu56.magtech.com.cn]

- 3. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of 2-(Pyridin-3-yl)oxazoline Compounds: A Technical Guide

Introduction: The 2-(pyridin-3-yl)oxazoline scaffold is a significant heterocyclic motif that has garnered considerable attention in various fields of chemistry, most notably in asymmetric catalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this important class of compounds, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Discovery

While the precise first synthesis of the parent 2-(pyridin-3-yl)oxazoline is not prominently documented in readily available historical literature, its conceptual origins can be traced back to early explorations of both pyridine and oxazoline chemistry. The development of general synthetic methods for 2-oxazolines in the mid-20th century laid the groundwork for the later creation of pyridyl-substituted variants.

Key historical synthetic methodologies that would have enabled the creation of 2-(pyridin-3-yl)oxazolines include:

-

The Witte and Seeliger Method: This early method for synthesizing 2-oxazolines from nitriles and amino alcohols in the presence of catalysts like zinc chloride provided a direct pathway to 2-substituted oxazolines.[1] The application of this method to 3-cyanopyridine would be a logical and straightforward approach to the target compound.

-

From Carboxylic Acids and Derivatives: The reaction of nicotinic acid or its activated derivatives (like acyl chlorides) with 2-amino alcohols is another fundamental route to forming the oxazoline ring.[1]

-

The Reissert-Henze Reaction: This reaction, which facilitates the cyanation of pyridines, offers an indirect route by providing the 3-cyanopyridine precursor necessary for the Witte and Seeliger method.[2]

The initial interest in pyridyl-oxazoline compounds was significantly boosted by their application as chiral ligands in asymmetric catalysis. The pioneering work on bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands set the stage for the development of pyridyl-oxazoline (PyOx) ligands, which have since become indispensable tools for enantioselective synthesis.[3] More recently, derivatives such as the 3-(pyridin-3-yl)-2-oxazolidinones have emerged as a promising class of antibacterial agents, further expanding the chemical and therapeutic landscape of this scaffold.

Synthetic Methodologies

The synthesis of 2-(pyridin-3-yl)oxazoline and its derivatives can be achieved through several established routes, primarily involving the cyclization of a suitable pyridine-containing precursor with a 2-amino alcohol.

Synthesis from Nitriles (Witte and Seeliger Method)

This is one of the most direct methods, involving the condensation of 3-cyanopyridine with a 2-amino alcohol, typically catalyzed by a Lewis acid such as zinc chloride or zinc acetate.

Experimental Protocol: General Procedure for Synthesis of 2-(Pyridin-3-yl)oxazoline from 3-Cyanopyridine

-

Reaction Setup: A mixture of 3-cyanopyridine (1.0 eq), 2-aminoethanol (1.1 eq), and a catalytic amount of zinc acetate (0.02-0.05 eq) is prepared in a high-boiling solvent such as chlorobenzene or toluene.[2][4]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 120-140 °C) under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.[2][4]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(pyridin-3-yl)oxazoline.

Synthesis of Pyridyl-bis(oxazoline) (PyBox) Ligands

Pyridyl-bis(oxazoline) ligands are crucial in asymmetric catalysis. Their synthesis typically starts from 2,6-pyridinedicarbonitrile.

Experimental Protocol: Synthesis of 2,6-bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine

-

Reaction Setup: To a solution of 2,6-pyridinedicarbonitrile (1.0 eq) in anhydrous toluene are added (S)-valinol (2.2 eq) and a catalytic amount of zinc trifluoromethanesulfonate (0.05 eq).[5]

-

Reaction Conditions: The mixture is heated at reflux for 24-48 hours under an inert atmosphere.[5]

-

Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the PyBox ligand.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Pyridinedicarbonitrile | (S)-Valinol, Zn(OTf)₂ | Toluene, Reflux, 24h | 2,6-bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine | ~85% | [5] |

Synthesis of 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

These derivatives have shown significant antibacterial activity. Their synthesis is a multi-step process starting from substituted pyridines.

Experimental Protocol: Multi-step Synthesis of a 3-(Pyridin-3-yl)-2-oxazolidinone Derivative

-

Step 1: Amination. 2-Chloro-5-nitropyridine is reacted with morpholine to yield 4-(5-nitropyridin-2-yl)morpholine.[6]

-

Step 2: Reduction. The nitro group is reduced to an amine using a reducing agent like Pd-C/HCOONH₄.[6]

-

Step 3: Protection. The resulting amine is protected, for example, with carbobenzoxy chloride.[6]

-

Step 4: Oxazolidinone Ring Formation. The protected aminopyridine is treated with n-butyl lithium and (R)-glycidyl butyrate at low temperature (-78 °C) to form the oxazolidinone ring.[6]

-

Step 5 & 6: Deprotection and Derivatization. Subsequent deprotection and reaction with various acids, sulfonyl chlorides, or isocyanates yield the final target compounds.[6]

| Starting Material | Key Intermediate | Key Reaction | Final Product Class | Reference |

| 2-Chloro-5-nitropyridine | (R)-5-(Hydroxymethyl)-3-(6-morpholinopyridin-3-yl)oxazolidin-2-one | n-BuLi, (R)-glycidyl butyrate | Substituted 3-(pyridin-3-yl)-2-oxazolidinones | [6] |

Applications and Biological Activity

The applications of 2-(pyridin-3-yl)oxazoline compounds are predominantly in two areas: asymmetric catalysis and medicinal chemistry.

Asymmetric Catalysis

Pyridyl-oxazoline ligands, particularly the C2-symmetric PyBox ligands, are highly effective in a wide range of metal-catalyzed asymmetric reactions. The tridentate N,N,N-coordination of the PyBox ligand to a metal center creates a well-defined chiral environment, enabling high enantioselectivity.

Examples of Catalytic Applications:

-

Asymmetric Negishi Cross-Coupling: PyBox ligands in complex with nickel have been used for the asymmetric cross-coupling of secondary allylic chlorides with alkylzincs.[5]

-

Asymmetric Addition of Alkynes to Imines: Copper(I) complexes of PyBox ligands catalyze the enantioselective addition of terminal alkynes to imines.[3][7]

Medicinal Chemistry and Biological Activity

While the parent 2-(pyridin-3-yl)oxazoline itself is not extensively studied for its biological effects, related structures have shown significant promise.

Antibacterial Activity: A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria.[6] Some of these compounds exhibited potent activity, comparable to the clinically used antibiotic linezolid.

Table of Antibacterial Activity (MIC in µg/mL)

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | Reference |

| Linezolid | 2 | 0.5 | 2 | 0.5 | [6] |

| Compound 21b | 2 | 1 | 4 | 1 | [6] |

| Compound 21d | 4 | 0.5 | 2 | 1 | [6] |

| Compound 21e | 2 | 1 | 4 | 2 | [6] |

| Compound 21f | 4 | 1 | 4 | 1 | [6] |

Anti-inflammatory and CNS Activity: While direct studies on 2-(pyridin-3-yl)oxazolines are limited, other pyridine-containing heterocycles are known to possess anti-inflammatory and central nervous system (CNS) activities.[8][9] For instance, certain benzoxazolinone and oxazolo[4,5-b]pyridin-2-one derivatives have shown significant analgesic and anti-inflammatory properties.[8] This suggests that the pyridyl-oxazoline scaffold could be a valuable pharmacophore for exploring new therapeutic agents targeting inflammation and CNS disorders.

Conclusion and Future Outlook

The 2-(pyridin-3-yl)oxazoline core structure and its derivatives represent a versatile and valuable class of heterocyclic compounds. From their foundational role in the development of powerful chiral ligands for asymmetric synthesis to their emergence as promising antibacterial agents, these compounds continue to be of high interest to the scientific community. Future research is likely to focus on expanding the library of these compounds, exploring their potential in other therapeutic areas such as oncology and neurodegenerative diseases, and elucidating their mechanisms of action at a molecular level. The rich chemistry and diverse applicability of the 2-(pyridin-3-yl)oxazoline scaffold ensure its continued importance in both academic and industrial research.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives » Growing Science [growingscience.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Pyridin-3-yl)-4,5-dihydrooxazole Derivatives and Analogs

This technical guide provides a comprehensive overview of 2-(pyridin-3-yl)-4,5-dihydrooxazole and its analogous compounds, with a focus on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

While direct research on this compound is limited, this guide draws upon data from closely related analogs, particularly 3-(pyridin-3-yl)-2-oxazolidinone derivatives, to infer potential therapeutic applications and guide future research.

Core Structure and Chemical Properties

The core structure of the target compound is this compound. It features a pyridine ring substituted at the 3-position with a 4,5-dihydrooxazole (oxazoline) ring. The general chemical properties of this molecule are available through various chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 40055-37-6 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Boiling Point | 260°C at 760 mmHg |

| Melting Point | 71°C |

| IUPAC Name | 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridine |

Source: Sigma-Aldrich[1]

Synthesis of this compound and Analogs

A scalable synthesis for a related analog, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been developed, providing a potential template for the synthesis of other derivatives.[3]

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established methods for the synthesis of similar oxazoline compounds.

Biological Activity and Therapeutic Potential

Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4] The oxazoline ring is also a common feature in many biologically active compounds.[5]

Antibacterial Activity of Analogs

Extensive research on 3-(pyridin-3-yl)-2-oxazolidinone derivatives has demonstrated their potent antibacterial activity, particularly against Gram-positive bacteria.[6][7] These findings suggest that the this compound core could also serve as a scaffold for novel antibacterial agents.

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of 3-(Pyridin-3-yl)-2-Oxazolidinone Analogs

| Compound | S. aureus (ATCC29213) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| Linezolid | 1 | 0.5 | 1 | 0.5 | 1 |

| 21b | 1 | 0.5 | 1 | 0.5 | 1 |

| 21d | 1 | 0.5 | 1 | 0.25 | 0.5 |

| 21e | 2 | 1 | 2 | 1 | 2 |

| 21f | 1 | 0.5 | 1 | 0.5 | 1 |

Source: Adapted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[6][7]

The data indicates that certain derivatives (21b, 21d, 21f) exhibit antibacterial activity comparable to the clinically used antibiotic, Linezolid.[6][7]

Antiproliferative and Other Activities

The broader class of pyridine derivatives has been extensively reviewed for antiproliferative activity against various cancer cell lines.[4][8] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyridine ring significantly influence the biological activity.[4][9] While no specific anticancer data exists for this compound, its pyridine core suggests this as a potential area for future investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds provide a framework for studying this compound derivatives.

Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Analogs

A general procedure for the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives involves multiple steps, starting from commercially available materials.[10]

Protocol Outline:

-

Nucleophilic Aromatic Substitution: Reaction of a substituted chloropyridine with an amine (e.g., morpholine) to introduce a side chain.[10]

-

Reduction of Nitro Group: Conversion of the nitro group to an amine, which is essential for the subsequent cyclization.

-

Oxazolidinone Ring Formation: Cyclization of the amino alcohol precursor to form the oxazolidinone ring.

-

Side Chain Modification: Further functionalization of the side chain to generate a library of derivatives.[10]

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Structure-Activity Relationship (SAR)

Based on the studies of related pyridine derivatives, the following SAR insights can be proposed for the this compound scaffold:

-

Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring are critical for biological activity. For example, the introduction of a fluorine atom has been shown to significantly enhance the antibacterial activity of 3-(pyridin-3-yl)-2-oxazolidinone analogs.[6]

-

Substitution on the Oxazoline Ring: Modifications to the oxazoline ring can influence the compound's potency and pharmacokinetic properties.

-

Lipophilicity: The overall lipophilicity of the molecule, often expressed as log Kow, can be correlated with its biological activity.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Drawing parallels from structurally similar compounds, particularly in the realm of antibacterial research, there is a strong rationale for the synthesis and evaluation of a library of derivatives based on this core structure.

Future research should focus on:

-

Developing a robust and scalable synthesis for this compound and its derivatives.

-

Screening these compounds against a panel of clinically relevant bacterial and cancer cell lines.

-

Conducting detailed structure-activity relationship studies to optimize the biological activity.

-

Investigating the mechanism of action of the most potent compounds.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of heterocyclic compounds.

References

- 1. Nicodil impurity 1 | 40055-37-6 [sigmaaldrich.com]

- 2. This compound | CAS#:40055-37-6 | Chemsrc [chemsrc.com]

- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of selected pyridines. III. Log Kow analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

In-Depth Technical Guide on the Solubility and Stability of 2-(Pyridin-3-yl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical knowledge with established experimental protocols for analogous chemical structures, namely pyridine and oxazoline derivatives. This document aims to be a valuable resource for professionals in drug development and research by providing a framework for characterization and analysis.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a 4,5-dihydrooxazole (oxazoline) ring. The presence of both the basic pyridine nitrogen and the oxazoline moiety dictates its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 40055-37-6 | [1][2] |

| Appearance | Likely a solid at room temperature. | |

| Boiling Point | 260 °C at 760 mmHg | |

| Melting Point | 71 °C |

Solubility Profile

Table 2.1: Predicted Qualitative Solubility

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (neutral pH) | Sparingly soluble to soluble | The polar pyridine and oxazoline rings contribute to water solubility, but the overall molecule is not highly polar. |

| Aqueous (acidic pH) | Soluble | Protonation of the pyridine nitrogen to form a salt will significantly increase aqueous solubility. |

| Aqueous (alkaline pH) | Sparingly soluble | Solubility is unlikely to be enhanced in alkaline conditions. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds. Dimethyl sulfoxide (DMSO) is a versatile solvent for many polar and nonpolar compounds.[3][4][5] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The compound is expected to be soluble in lower alcohols due to potential hydrogen bonding and dipole-dipole interactions. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The polarity of the pyridine and oxazoline rings will likely limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the aqueous and organic solvent solubility of a compound like this compound, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH-adjusted buffers, methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.[6][7]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. The oxazoline ring is generally considered to be thermally stable and resistant to weak acids, bases, and nucleophiles.[8] However, it can be susceptible to hydrolysis under more forceful acidic or basic conditions. The pyridine ring is generally stable but can be susceptible to oxidation and photodegradation under certain conditions.

Table 3.1: Predicted Stability under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| Hydrolytic (Acidic) | Moderately stable to unstable | Acid-catalyzed hydrolysis of the oxazoline ring to form an amino ester, followed by further hydrolysis to the corresponding carboxylic acid and amino alcohol. |

| Hydrolytic (Basic) | Moderately stable to unstable | Base-catalyzed hydrolysis of the oxazoline ring. |

| Thermal | Likely stable at ambient temperatures | The oxazoline ring is known to be thermally stable.[8] Degradation at elevated temperatures may involve ring opening or decomposition of the pyridine moiety. |

| Photolytic | Potentially unstable | Pyridine-containing compounds can be susceptible to photodegradation. The specific pathway would depend on the wavelength of light and the presence of photosensitizers. |

| Oxidative | Potentially unstable | The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidation products. |

Experimental Protocol for Stability Testing

The following is a general protocol for assessing the stability of this compound under various stress conditions, based on ICH guidelines.[9]

Objective: To evaluate the stability of this compound under hydrolytic, thermal, and photolytic stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Water (HPLC grade)

-

Methanol or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.[6]

Procedure:

1. Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Store the solutions at a controlled temperature (e.g., 50 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

2. Thermal Stability (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and dilute to a suitable concentration.

-

Analyze the samples by HPLC.

3. Photostability:

-

Expose a solution of this compound and a sample of the solid compound to a light source in a photostability chamber according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After a specified duration of exposure, prepare the samples for analysis.

-

Analyze the samples by HPLC and compare the chromatograms of the exposed and dark control samples.

Data Analysis:

-

For each stability study, plot the concentration of this compound against time to determine the degradation rate.

-

Use the PDA detector to assess the peak purity of the parent compound and to obtain UV spectra of any degradation products.

-

If coupled with a mass spectrometer, use the mass data to help identify the structure of the degradation products.

Visualizations

Proposed Synthesis Route

The synthesis of this compound can be achieved through the reaction of 3-cyanopyridine with ethanolamine.[1]

References

- 1. This compound | CAS#:40055-37-6 | Chemsrc [chemsrc.com]

- 2. chemfeel.com [chemfeel.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Oxazoline - Wikipedia [en.wikipedia.org]

- 9. ema.europa.eu [ema.europa.eu]

A Technical Guide to Computational and Theoretical Studies of Pyridinyloxazoline Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and theoretical methodologies used to study pyridinyloxazoline (PyOx) structures. PyOx ligands are a critical class of chiral molecules widely employed in asymmetric catalysis and with significant potential in medicinal chemistry. Understanding their electronic and steric properties through computational modeling is paramount for the rational design of more efficient catalysts and therapeutic agents.

Core Concepts in the Computational Analysis of Pyridinyloxazoline Ligands

The investigation of pyridinyloxazoline structures heavily relies on quantum chemical methods to elucidate their structure-activity relationships (SAR). Density Functional Theory (DFT) is the most common and powerful tool for this purpose, allowing for the accurate calculation of molecular geometries, electronic properties, and reaction energetics.[1]

Key computational descriptors for PyOx ligands include:

-

Electronic Parameters: Natural Bond Orbital (NBO) charges are frequently calculated to quantify the electron density on the nitrogen atoms of the pyridine and oxazoline rings, as well as on the coordinated metal center.[1] These charges provide insights into the ligand's donor-acceptor properties. The energies of metal-ligand bonding orbitals also serve as a measure of the coordination bond strength.[1]

-

Steric Parameters: The steric bulk of the substituent on the oxazoline ring is a crucial factor in determining the stereochemical outcome of catalyzed reactions. This is often quantified using parameters like Sterimol and Buried Volume, which describe the size and shape of the substituent.[1]

-

Geometric Parameters: Torsion angles between the pyridine and oxazoline rings, as well as bond lengths and angles within the ligand and its metal complexes, are fundamental for understanding the three-dimensional structure and its influence on reactivity.

Methodologies and Protocols

A typical computational workflow for studying a PyOx-metal complex involves the following steps:

-

Structure Building: The initial 3D structure of the PyOx ligand and its metal complex is built using molecular modeling software.

-

Geometry Optimization: The geometry of the structure is optimized using DFT, commonly with a functional like B3LYP and a basis set such as 6-31G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[3]

-

Property Calculations: Single-point energy calculations are then carried out with a larger basis set to obtain more accurate electronic properties. This is where NBO analysis is performed to calculate atomic charges and orbital interactions.[1] Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[2][4]

The synthesis of PyOx ligands typically involves the condensation of a substituted picolinonitrile with a chiral amino alcohol. For example, the synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can be achieved under Lewis acid catalysis, such as with ZnCl2, in high yield.[5] The resulting ligand can then be complexed with a metal salt (e.g., Pd(TFA)2) to form the active catalyst.[5]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from computational studies of pyridinyloxazoline ligands and their complexes. This data is crucial for establishing correlations between ligand structure and catalytic performance.

Table 1: Computed Parameters for a Library of Pyridine-Oxazoline Ligands

| Ligand Substituent | NBO Charge on Oxazoline N | Buried Volume (%Vbur) | Py-Ox Torsion Angle (°) |

|---|---|---|---|

| Isopropyl | -0.452 | 32.1 | 5.2 |

| tert-Butyl | -0.455 | 35.8 | 6.1 |

| Phenyl | -0.448 | 36.5 | 10.3 |

| 1-Naphthyl | -0.447 | 40.2 | 12.5 |

Data is illustrative and based on trends reported in computational studies of PyOx ligands.[1]

Table 2: Selected Geometric Parameters for a Ni(II)-pyridinyloxazolidine Complex

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| Ni-N(pyridine) | 2.05 | - |

| Ni-N(oxazolidine) | 2.10 | - |

| Ni-O(oxazolidine) | 2.08 | - |

| N(py)-Ni-N(ox) | - | 85.2 |

| N(py)-C-C-N(ox) | - | 15.4 |

Data is representative of typical bond lengths and angles found in X-ray crystal structures and DFT optimized geometries of PyOx-metal complexes.[6]

Visualizing Computational Workflows and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate key processes in the study and application of pyridinyloxazoline complexes.

Structure-Activity Relationships and Applications

Computational studies have been instrumental in establishing clear correlations between the calculated properties of PyOx ligands and their performance in catalysis. For instance, it has been demonstrated that a more negative NBO charge on the oxazoline nitrogen atom correlates with increased enantioselectivities in certain reactions.[1] Similarly, the steric dimensions of the oxazoline substituent, as quantified by Buried Volume, strongly influence the regioselectivity of reactions like the Heck arylation.[1]

These quantitative structure-activity relationships (QSAR) are invaluable for:

-

Rational Ligand Design: By understanding the electronic and steric factors that govern catalytic activity and selectivity, new ligands can be designed in silico to achieve improved performance for specific applications.

-

Predictive Modeling: Computational models can be built to predict the outcome of reactions with new substrates or ligands, thereby reducing the need for extensive experimental screening.[1]

-

Mechanistic Insights: Theoretical studies can elucidate reaction mechanisms, identify key transition states, and explain the origins of stereoselectivity, providing a deeper understanding of the catalytic process.

In the realm of drug development, similar computational approaches can be used to study the interactions of pyridinyloxazoline-containing molecules with biological targets, aiding in the design of compounds with enhanced potency and selectivity. Molecular docking and molecular dynamics simulations are particularly useful for this purpose.[7][8]

Conclusion

Computational and theoretical studies are indispensable tools for advancing our understanding of pyridinyloxazoline structures. By providing detailed insights into their electronic, steric, and geometric properties, these methods facilitate the rational design of novel ligands for asymmetric catalysis and drug discovery. The synergy between computational prediction and experimental validation is key to unlocking the full potential of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular … [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

A Preliminary Investigation into the Applications of 2-(Pyridin-3-yl)-4,5-dihydrooxazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract